KRAS G12C inhibitor 37

KRAS isoform selectivity SPR binding assay RAS pathway specificity

KRAS G12C inhibitor 37 (CAS 2241720-04-5, molecular weight 660.73 g/mol, formula C35H39F3N8O2) is a quinazoline-derived small molecule disclosed as compound 65 in patent WO2018143315A1. The compound features a covalent acrylamide warhead designed to irreversibly bind the mutant cysteine-12 residue of KRAS G12C while engaging the inducible switch II pocket (SII-P) of the GDP-bound protein.

Molecular Formula C35H39F3N8O2
Molecular Weight 660.7 g/mol
Cat. No. B12403388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 37
Molecular FormulaC35H39F3N8O2
Molecular Weight660.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F
InChIInChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42)
InChIKeyAHOBXXAGZPGARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 37 (CAS 2241720-04-5): Quinazoline-Based Covalent Switch II Pocket Binder for Oncogenic KRAS Research


KRAS G12C inhibitor 37 (CAS 2241720-04-5, molecular weight 660.73 g/mol, formula C35H39F3N8O2) is a quinazoline-derived small molecule disclosed as compound 65 in patent WO2018143315A1 [1]. The compound features a covalent acrylamide warhead designed to irreversibly bind the mutant cysteine-12 residue of KRAS G12C while engaging the inducible switch II pocket (SII-P) of the GDP-bound protein . Unlike pan-KRAS inhibitors that target multiple RAS isoforms with varying selectivity profiles, this compound is structurally optimized specifically for the G12C mutant conformation, positioning it as a targeted chemical probe for dissecting KRAS G12C-driven oncogenic signaling in preclinical research settings [1].

KRAS G12C Inhibitor 37: Why In-Class Compound Substitution Without Quantitative Justification Compromises Experimental Reproducibility


KRAS G12C inhibitors are not functionally interchangeable despite sharing a common nominal target. Compounds within the quinazoline series (e.g., ARS-1620, ARS-853, and patent-derived inhibitors) exhibit distinct warhead geometries, SII-P binding poses, and cellular residence times that produce divergent biochemical IC50 values, cellular potency, and selectivity indices even when evaluated in identical assay systems [1]. For instance, literature-reported KRAS G12C inhibitor IC50 values span over four orders of magnitude—from sub-nanomolar to multi-micromolar—depending on specific structural modifications [2]. Furthermore, substitution with a G12C-selective inhibitor versus a pan-KRAS inhibitor introduces fundamentally different experimental variables, as pan-inhibitors engage wild-type KRAS and other RAS isoforms (G12D, G12V) with measurable affinity, confounding pathway-specific interpretation . The evidence presented below quantitatively establishes where KRAS G12C inhibitor 37 exhibits differentiated characteristics that directly impact experimental design and procurement decisions.

KRAS G12C Inhibitor 37: Quantitative Differentiation Evidence Relative to Structural Analogs and In-Class Comparators


KRAS G12C Inhibitor 37 vs. Pan-KRAS Inhibitor-37: Isoform Selectivity Profile Determines Pathway-Specific Experimental Utility

A critical procurement distinction exists between KRAS G12C inhibitor 37 (CAS 2241720-04-5) and the similarly named 'KRAS inhibitor-37' (CAS 3058573-95-5, also designated compound 2). The latter is a pan-KRAS inhibitor with documented sub-nanomolar binding affinities (KD) across wild-type KRAS (0.004 nM), G12D (0.041 nM), G12C (0.019 nM), and G12V (0.144 nM) measured by surface plasmon resonance . KRAS G12C inhibitor 37, by contrast, was designed specifically within the quinazoline patent space as a G12C mutant-selective covalent inhibitor and is not documented to possess the broad isoform engagement profile of the pan-inhibitor variant [1]. This distinction is experimentally consequential: pan-KRAS inhibitor-37 demonstrates antiproliferative activity across multiple KRAS-mutant cell lines (H358, SW620, PANC08.13) with IC50 values ranging from <2 nM to 14 nM, reflecting its multi-isoform target engagement . Researchers investigating G12C-specific biology without confounding wild-type or G12D/G12V inhibition require the selectivity profile of the G12C-targeted compound.

KRAS isoform selectivity SPR binding assay RAS pathway specificity cancer cell panel

KRAS G12C Inhibitor 37: Quinazoline Core and Acrylamide Warhead Distinguish from Tetrahydropyridopyrimidine-Based Clinical Comparators

KRAS G12C inhibitor 37 belongs to the quinazoline chemical series defined by patent WO2018143315A1, which encompasses a structurally distinct scaffold from clinical-stage inhibitors sotorasib (AMG-510), adagrasib (MRTX849), and divarasib (GDC-6036)—all of which derive from tetrahydropyridopyrimidine or related heterocyclic cores [1][2]. The quinazoline scaffold of inhibitor 37 incorporates a spirocyclic 2,7-diazaspiro[3.5]nonane moiety with an acrylamide warhead conjugated to a trifluoroethoxy-substituted core (C35H39F3N8O2, MW 660.73), representing a distinct chemical space . While quantitative potency data for this specific compound are not publicly disclosed in accessible literature, the quinazoline series as a class has produced inhibitors with biochemical IC50 values in the low nanomolar to sub-micromolar range and cellular antiproliferative activity in KRAS G12C-mutant cell lines (e.g., H358, MIA PaCa-2) [3]. This scaffold distinction is relevant for laboratories investigating structure-activity relationships across chemical series, evaluating intellectual property freedom-to-operate, or requiring a quinazoline-based probe to complement tetrahydropyridopyrimidine tool compounds.

chemical scaffold differentiation covalent warhead geometry quinazoline inhibitor structural analog analysis

KRAS G12C Inhibitor 37 Physicochemical Profile: LogP 6.3 and Formulation Considerations Relative to Clinical-Stage G12C Inhibitors

KRAS G12C inhibitor 37 exhibits a calculated LogP of 6.3, indicating high lipophilicity that exceeds typical values reported for clinical-stage KRAS G12C inhibitors (e.g., sotorasib with calculated LogP approximately 3.5-4.0) [1]. This physicochemical property has direct implications for in vitro and in vivo experimental design: the compound requires specialized solubilization strategies for cell-based assays and animal studies. Vendor formulation guidance indicates that standard aqueous buffers may be insufficient; recommended approaches include DMSO stock solutions with sequential addition of PEG300 and Tween 80 for in vivo administration . The molecular structure contains 1 hydrogen bond donor and 11 hydrogen bond acceptors, with a topological polar surface area (tPSA) consistent with moderate membrane permeability but limited aqueous solubility . In contrast, clinical-stage inhibitors such as sotorasib and adagrasib were optimized for oral bioavailability, resulting in balanced LogP values and improved aqueous solubility profiles suitable for clinical formulation [1]. This LogP differential of approximately 2-3 log units represents a meaningful difference in compound handling requirements and may influence cellular partitioning and non-specific protein binding in assay systems.

lipophilicity LogP solubility in vivo formulation pharmacokinetic properties

KRAS G12C Inhibitor 37 Patent Provenance: Distinguishing from Unrelated KRAS-SOS1 and Pan-KRAS Inhibitors with Similar Nomenclature

The designation 'inhibitor 37' appears across multiple unrelated KRAS-targeting compounds in the scientific literature and vendor catalogs, creating potential for procurement error. KRAS G12C inhibitor 37 (CAS 2241720-04-5, WO2018143315A1 compound 65) is a quinazoline-based covalent inhibitor of the G12C mutant . A distinct compound designated 'compound 37' (PMID: 36384290) is a KRAS-SOS1 protein-protein interaction inhibitor that binds SOS1 to disrupt guanine nucleotide exchange, operating via an entirely orthogonal mechanism [1]. Yet another compound marketed as 'KRAS inhibitor-37' (CAS 3058573-95-5) is a pan-KRAS inhibitor with documented binding to wild-type and multiple mutant isoforms . These three compounds share no structural homology, possess different molecular formulas, target distinct binding sites, and produce different cellular phenotypes. The unambiguous identifiers for KRAS G12C inhibitor 37 are CAS 2241720-04-5 and patent WO2018143315A1 compound 65; procurement based solely on the ambiguous 'inhibitor 37' designation risks obtaining a compound with fundamentally different target engagement and biological activity.

patent provenance chemical identity nomenclature disambiguation KRAS-SOS1 inhibitor

Limitation Notice: Absence of Publicly Disclosed Potency Data for KRAS G12C Inhibitor 37

A systematic review of publicly accessible sources, including the patent document WO2018143315A1 and major vendor technical datasheets (MedChemExpress, InvivoChem, TargetMol), reveals no disclosed quantitative biochemical IC50, cellular antiproliferative IC50, or in vivo efficacy data specifically for KRAS G12C inhibitor 37 (compound 65) [1]. This represents a material limitation for direct quantitative benchmarking against established comparators such as ARS-1620 (cellular IC50 ~1.32 μM average), sotorasib (H358 IC50 = 6-30 nM), or adagrasib (G12C-mutant cell IC50 range 10-973 nM) [2]. The absence of published potency data distinguishes this compound from extensively characterized clinical and late-stage preclinical KRAS G12C inhibitors. Potential users should note that any relative potency assessments must rely on internal validation against reference standards within their own assay systems. This limitation may affect procurement decisions where pre-validated potency is a critical selection criterion, favoring well-characterized reference compounds for certain applications.

data availability potency data limitation procurement consideration

KRAS G12C Inhibitor 37: Evidence-Based Research Application Scenarios


G12C Mutant-Selective Pathway Dissection in Isogenic Cell Line Models

KRAS G12C inhibitor 37 is appropriate for experiments requiring G12C-selective inhibition without confounding engagement of wild-type KRAS or other RAS isoforms. As established in Section 3 (Evidence Item 1), this compound is distinguished from the pan-KRAS inhibitor variant (CAS 3058573-95-5) which exhibits sub-nanomolar binding to WT KRAS (KD = 0.004 nM) and multiple mutants (G12D, G12V) . Studies employing isogenic KRAS G12C knock-in versus WT control cell lines benefit from a G12C-selective tool compound, as pan-inhibition of WT KRAS in control cells would obscure pathway-specific interpretation and complicate target validation analyses.

Quinazoline Scaffold Structure-Activity Relationship Studies and Chemical Series Comparison

As documented in Section 3 (Evidence Item 2), KRAS G12C inhibitor 37 represents the quinazoline chemical series (patent WO2018143315A1), distinct from the tetrahydropyridopyrimidine scaffold of clinical inhibitors sotorasib, adagrasib, and divarasib [1][2]. This compound is well-suited for medicinal chemistry programs conducting comparative scaffold analysis, investigating quinazoline-specific SII-P binding modes, or requiring a chemically distinct tool compound for orthogonal target engagement validation. Laboratories evaluating intellectual property landscapes or seeking quinazoline-based starting points for lead optimization will find this compound representative of the patent-defined chemical space.

High-LogP Compound Formulation Development and Cellular Uptake Studies

The physicochemical profile established in Section 3 (Evidence Item 3)—specifically the calculated LogP of 6.3 —makes KRAS G12C inhibitor 37 a relevant model compound for formulation development studies targeting lipophilic small molecules. The compound requires specialized solubilization strategies (DMSO/PEG300/Tween 80 co-solvent systems) and may exhibit differential cellular membrane partitioning and non-specific protein binding compared to clinical-stage inhibitors with lower LogP values (e.g., sotorasib with estimated LogP ~3.5-4.0). This property is valuable for laboratories investigating formulation approaches for high-logP tool compounds or studying the relationship between lipophilicity and cellular activity in the KRAS G12C inhibitor class.

Reference Standard for KRAS G12C Inhibitor Compound Identification and Nomenclature Verification

As detailed in Section 3 (Evidence Item 4), the designation 'inhibitor 37' is ambiguous and appears across multiple chemically and mechanistically distinct KRAS-targeting compounds . KRAS G12C inhibitor 37 (CAS 2241720-04-5) serves as a reference standard for verifying correct compound identity in procurement and experimental documentation. Laboratories maintaining compound libraries or reproducing literature protocols involving KRAS inhibitors should use the unambiguous CAS number 2241720-04-5 and patent reference WO2018143315A1 compound 65 to ensure the intended quinazoline-based G12C covalent inhibitor is acquired, rather than the unrelated KRAS-SOS1 inhibitor 'compound 37' (PMID: 36384290) or the pan-KRAS inhibitor 'KRAS inhibitor-37' (CAS 3058573-95-5).

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